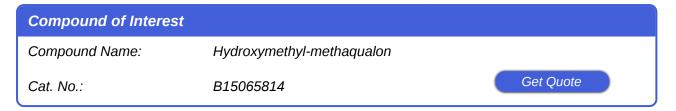


Application Notes and Protocols for Hydroxymethyl-methaqualone Analytical Reference Standards

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxymethyl-methaqualone is a significant metabolite of the sedative-hypnotic drug methaqualone. As with any pharmaceutical compound and its metabolites, the availability of high-purity analytical reference standards is crucial for accurate quantification and identification in research, clinical, and forensic settings. These application notes provide detailed protocols for the synthesis, characterization, and analysis of **hydroxymethyl-methaqualon**e, specifically focusing on 2'-**hydroxymethyl-methaqualon**e, a primary metabolite.

Synthesis of 2'-Hydroxymethyl-methaqualone Reference Standard

The synthesis of 2'-hydroxymethyl-methaqualone can be adapted from established methods for quinazolinone synthesis. A common route involves the condensation of N-acetylanthranilic acid with an appropriately substituted aniline. In this case, 2-amino-3-methylbenzyl alcohol would be the required starting material, which may need to be synthesized if not commercially available. An alternative and more direct approach is the regioselective oxidation of the tolyl methyl group of methaqualone. Given the challenges of selective oxidation, a plausible synthetic route starting from accessible precursors is outlined below. This protocol is based on general principles of quinazolinone synthesis and may require optimization.[1][2]



Proposed Synthetic Pathway

A plausible two-step synthesis involves the preparation of N-acetyl-2-amino-3-methylbenzoic acid followed by condensation with o-toluidine and subsequent hydroxylation. A more direct, albeit potentially lower-yielding, approach is the direct hydroxylation of methaqualone. For the purpose of creating a reference standard, a convergent synthesis is often preferred to ensure purity.

Step 1: Synthesis of 2-Methyl-3-(2-(hydroxymethyl)phenyl)-4(3H)-quinazolinone

This protocol is a conceptual adaptation of known quinazolinone syntheses.

- Reaction: Condensation of N-acetylanthranilic acid with 2-(aminomethyl)phenol.
- Reagents and Materials:
 - N-acetylanthranilic acid
 - 2-(Aminomethyl)phenol
 - Phosphorus trichloride (PCl₃) or polyphosphoric acid (PPA) as a condensing agent
 - Toluene (anhydrous)
 - Sodium bicarbonate (NaHCO₃) solution
 - Ethyl acetate
 - Anhydrous magnesium sulfate (MgSO₄)
 - Silica gel for column chromatography
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-acetylanthranilic acid and a molar equivalent of 2-(aminomethyl)phenol in anhydrous toluene.
 - Slowly add a condensing agent (e.g., 0.5 equivalents of PCl₃) to the mixture.



- Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature and quench by carefully adding saturated NaHCO₃ solution.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification of 2'-Hydroxymethyl-methaqualone

- Procedure:
 - The crude product is purified by column chromatography on silica gel.
 - A gradient elution system of hexane and ethyl acetate is typically effective. The polarity is gradually increased to elute the more polar hydroxymethyl-methaqualone.
 - Fractions containing the pure product (as determined by TLC) are combined and the solvent is evaporated.
 - The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield high-purity 2'hydroxymethyl-methaqualone.

Characterization of the Analytical Reference Standard

The identity and purity of the synthesized 2'-**hydroxymethyl-methaqualon**e must be rigorously confirmed.



Parameter	Method	Expected Result
Identity	¹ H and ¹³ C NMR Spectroscopy	Spectra consistent with the proposed structure, showing characteristic shifts for the quinazolinone core, the tolyl group, and the hydroxymethyl group.
Mass Spectrometry (MS)	Molecular ion peak corresponding to the exact mass of C ₁₆ H ₁₄ N ₂ O ₂ (266.11 g/mol).	
Infrared (IR) Spectroscopy	Characteristic absorption bands for O-H (hydroxyl), C=O (amide), and aromatic C-H and C=C stretching.	-
Purity	High-Performance Liquid Chromatography (HPLC) with UV or MS detection	A single major peak indicating >98% purity.
Melting Point	A sharp melting point range.	

Analytical Methods

The following are detailed protocols for the qualitative and quantitative analysis of **hydroxymethyl-methaqualon**e in biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification and quantification of methaqualone and its metabolites.[3][4]

- 3.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
- To 1 mL of urine or plasma, add an internal standard (e.g., methaqualone-d7).



- Condition a mixed-mode SPE cartridge with methanol followed by deionized water and then a buffer at the appropriate pH.
- Load the sample onto the SPE cartridge.
- Wash the cartridge with deionized water, followed by a low-polarity organic solvent (e.g., hexane) to remove interferences.
- Elute the analyte with an appropriate solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

3.1.2. GC-MS Instrumental Parameters

Parameter	Setting	
GC Column	30 m x 0.25 mm ID, 0.25 μm film thickness (e.g., DB-5ms or equivalent)	
Injector Temperature	250 °C	
Oven Program	Initial temperature 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min	
Carrier Gas	Helium at a constant flow of 1.0 mL/min	
Ionization Mode	Electron Ionization (EI) at 70 eV	
Mass Analyzer	Quadrupole	
Scan Range	m/z 40-550	
Transfer Line Temp	280 °C	
Ion Source Temp	230 °C	

3.1.3. Quantitative Data for GC-MS



Analyte	Retention Time (min)	Quantification Ion (m/z)	Qualifier Ions (m/z)
2'-Hydroxymethyl- methaqualone	~12.5	248	266, 237
Methaqualone-d7 (IS)	~11.8	257	240, 122

Note: Retention times and mass spectra should be confirmed with a certified reference standard.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS offers high sensitivity and specificity for the analysis of drugs and their metabolites in complex biological matrices. The following method is adapted from a validated procedure for methaqualone and its analogs.[5][6]

3.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

- To 200 μL of whole blood, plasma, or urine, add an internal standard (methagualone-d7).
- Add a buffer to adjust the pH to 9.
- Add 1 mL of ethyl acetate and vortex for 5 minutes.
- Centrifuge at 10,000 rpm for 5 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.

3.2.2. UHPLC-MS/MS Instrumental Parameters



Parameter	Setting	
UHPLC Column	Phenyl-butyl column (e.g., 150 x 2.1 mm, 2.2 μ m)	
Mobile Phase A	Water with 0.1% formic acid	
Mobile Phase B	Acetonitrile with 0.1% formic acid	
Gradient	5% B to 95% B over 10 minutes	
Flow Rate	0.3 mL/min	
Column Temperature	40 °C	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Mass Analyzer	Triple Quadrupole (QqQ)	
Detection Mode	Multiple Reaction Monitoring (MRM)	

3.2.3. Quantitative Data for UHPLC-MS/MS

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z) (Quantifier)	Product Ion 2 (m/z) (Qualifier)	Collision Energy (eV)
2'- Hydroxymethyl- methaqualone	267.1	249.1	132.1	20
Methaqualone- d7 (IS)	258.2	241.2	122.1	25

Visualizations Experimental Workflow for Sample Analysis



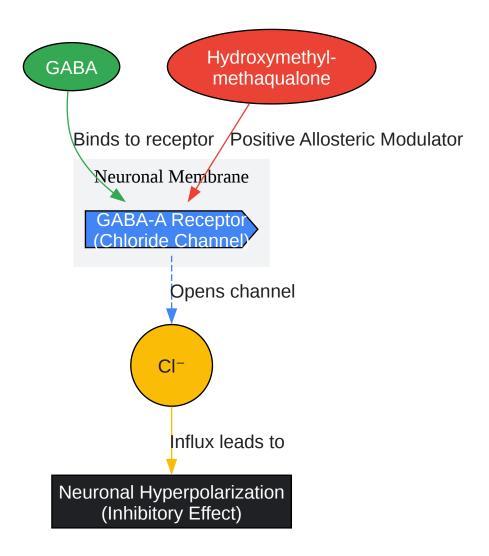


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Caption: Workflow for the quantitative analysis of **hydroxymethyl-methaqualon**e.

Proposed Signaling Pathway

Methaqualone and its metabolites are known to act on GABA-A receptors.[7][8][9][10] The following diagram illustrates the proposed mechanism of action.





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Caption: Proposed mechanism of action of **hydroxymethyl-methaqualon**e at the GABA-A receptor.

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